

Technical Guide: Benzyl 5-hydroxypentanoate (CAS No. 134848-96-7)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Benzyl 5-hydroxypentanoate**

Cat. No.: **B121578**

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl 5-hydroxypentanoate is a chemical compound with the CAS number 134848-96-7. It is recognized for its role as a key intermediate in the synthesis of complex pharmaceutical agents, most notably P2-P1'-linked macrocyclic human renin inhibitors.[1][2] This guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, and its significant application in medicinal chemistry, particularly in the development of therapeutics targeting the Renin-Angiotensin System (RAS).

Chemical and Physical Properties

Benzyl 5-hydroxypentanoate is an organic ester characterized by a benzyl group and a 5-hydroxypentanoate moiety.[3] This structure imparts both lipophilic and hydrophilic characteristics, influencing its solubility and reactivity.

Table 1: Physicochemical Properties of **Benzyl 5-hydroxypentanoate**

Property	Value	Source(s)
CAS Number	134848-96-7	[3] [4] [5]
Molecular Formula	C ₁₂ H ₁₆ O ₃	[3] [4]
Molecular Weight	208.25 g/mol	[3] [4]
IUPAC Name	benzyl 5-hydroxypentanoate	[6]
Synonyms	Pentanoic acid, 5-hydroxy-, phenylmethyl ester; 5-Hydroxy Pentanoic Acid Phenylmethyl Ester	[3] [6]
Physical Form	Liquid, Semi-Solid, or Solid	Vendor Data
Boiling Point (Predicted)	314.8 ± 25.0 °C	[5]
Density (Predicted)	1.10 ± 0.06 g/cm ³	[5]
Purity	≥98%	[7]
Storage Conditions	Inert atmosphere, store in freezer, under -20°C to -80°C; Hygroscopic	Vendor Data, [3]

Table 2: Computed Properties of **Benzyl 5-hydroxypentanoate**

Property	Value	Source(s)
XLogP3	1.6	[6]
Hydrogen Bond Donor Count	1	[7]
Hydrogen Bond Acceptor Count	3	[7]
Rotatable Bond Count	7	ECHEMI
Topological Polar Surface Area	46.5 Å ²	[6]
Complexity	174	ECHEMI

Safety Information

Benzyl 5-hydroxypentanoate is associated with several hazard classifications. Appropriate personal protective equipment and handling procedures should be employed.

Table 3: GHS Hazard Information for **Benzyl 5-hydroxypentanoate**

Hazard Statement	Code
Harmful if swallowed	H302
Causes skin irritation	H315
Causes serious eye irritation	H319
May cause respiratory irritation	H335

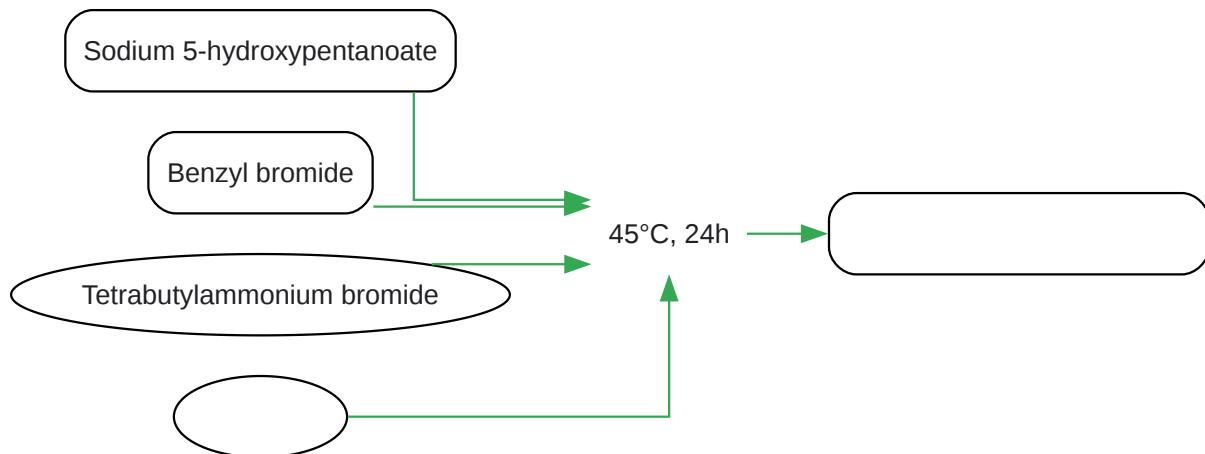
Data sourced from ECHA C&L Inventory notifications.[\[6\]](#)

Synthesis of Benzyl 5-hydroxypentanoate

A detailed experimental protocol for the synthesis of **Benzyl 5-hydroxypentanoate** has been described in the literature. The following is a summary of a reported procedure.

Experimental Protocol: Synthesis of Benzyl 5-hydroxypentanoate

Reaction Scheme:



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*Synthesis of **Benzyl 5-hydroxypentanoate**.*

Procedure:

- A suspension of sodium 5-hydroxypentanoate (569 mg, 4.06 mmol) in acetone (3 mL) is prepared.
- Benzyl bromide (1.39 g, 0.97 mL, 8.11 mmol, 2.0 equiv) and tetrabutylammonium bromide (65 mg, 0.203 mmol, 0.05 equiv) are added to the suspension.
- The reaction mixture is heated at 45°C for 24 hours.
- After cooling, the mixture is concentrated.
- The residue is dissolved in ethyl acetate (200 mL) and washed sequentially with 1N aqueous sodium bisulfate (50 mL), saturated aqueous sodium bicarbonate (50 mL), and saturated aqueous sodium chloride (50 mL).
- The organic layer is dried over anhydrous magnesium sulfate and concentrated to yield a pale yellow oil.
- Purification is achieved by MPLC (Lobar C-column, 45% ethyl acetate/hexane) to afford the title compound.

Yield: 641 mg (76%) of **Benzyl 5-hydroxypentanoate** as an oil.

Analytical Data

¹H NMR (300 MHz, CDCl₃): δ 7.38-7.26 (m, 5H), 5.12 (s, 2H), 3.64 (t, 2H, J=6.3 Hz), 2.41 (t, 2H, J=7.2 Hz), 1.80-1.71 (m, 2H), 1.64-1.54 (m, 3H).

Note: Publicly available ¹³C NMR, IR, and mass spectrometry data for **Benzyl 5-hydroxypentanoate** are limited. Researchers are advised to acquire this data on their own samples for comprehensive characterization.

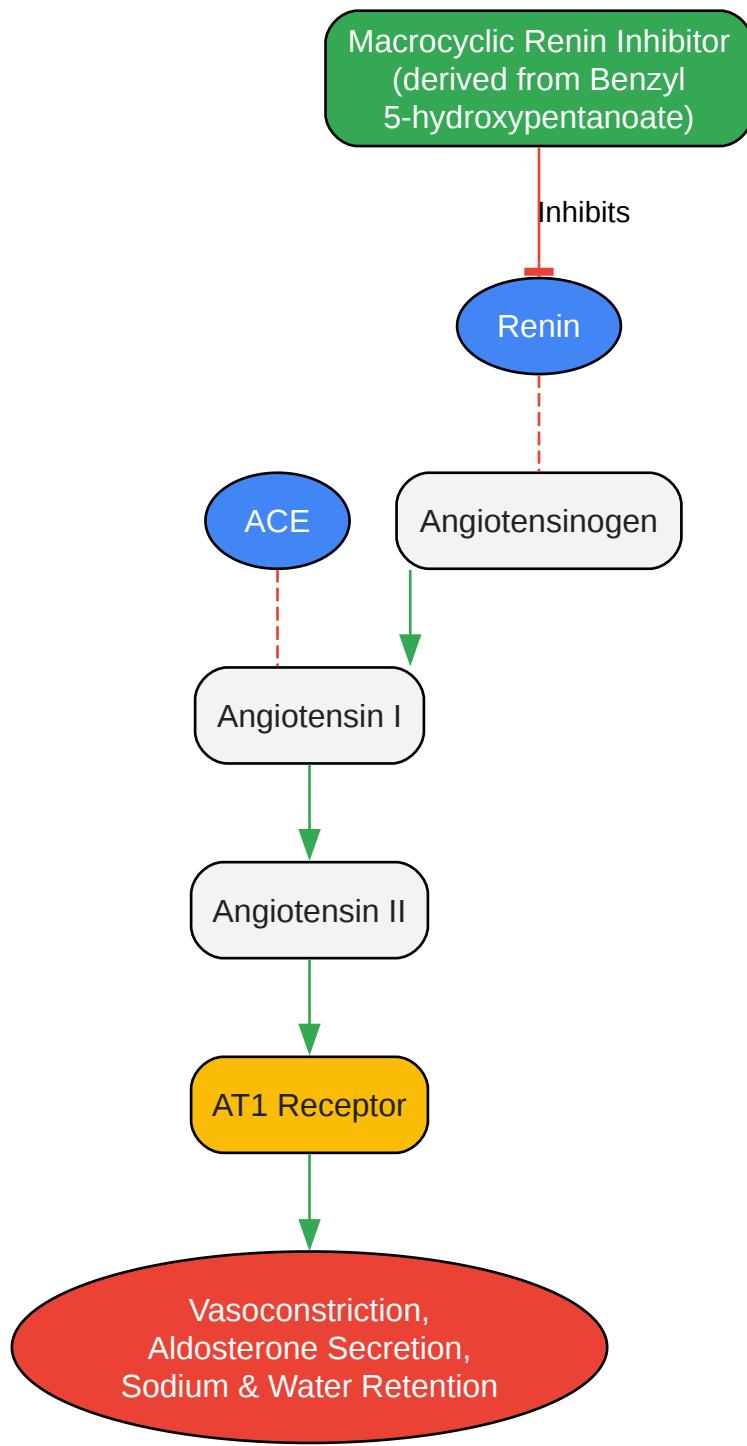
Application in Drug Development: Synthesis of Macroyclic Human Renin Inhibitors

The primary application of **Benzyl 5-hydroxypentanoate** is as a precursor in the synthesis of P2-P1'-linked macrocyclic human renin inhibitors.^{[1][2]} Renin is a critical enzyme in the Renin-Angiotensin System (RAS), a hormonal cascade that regulates blood pressure and fluid balance. Inhibition of renin is a key therapeutic strategy for the management of hypertension.

While specific, detailed experimental protocols for the multi-step conversion of **Benzyl 5-hydroxypentanoate** to the final macrocyclic inhibitors are often proprietary, the general synthetic strategy involves utilizing the hydroxyl and ester functionalities of the molecule to construct the macrocyclic backbone.

The Renin-Angiotensin System (RAS) and the Role of Renin Inhibitors

The RAS plays a crucial role in maintaining cardiovascular homeostasis. Dysregulation of this system can lead to hypertension and other cardiovascular diseases.



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The Renin-Angiotensin System and the mechanism of action of renin inhibitors.

As depicted in the pathway, renin catalyzes the conversion of angiotensinogen to angiotensin I. This is the rate-limiting step of the RAS. Angiotensin I is subsequently converted to the potent

vasoconstrictor, angiotensin II, by the angiotensin-converting enzyme (ACE). Angiotensin II then binds to its receptor (AT1R) to elicit physiological effects that increase blood pressure.

Macrocyclic renin inhibitors, synthesized using intermediates like **Benzyl 5-hydroxypentanoate**, are designed to bind to the active site of renin, preventing it from cleaving angiotensinogen. This effectively blocks the entire downstream cascade, leading to a reduction in blood pressure.

Conclusion

Benzyl 5-hydroxypentanoate is a valuable building block for the synthesis of sophisticated pharmaceutical compounds. Its well-defined synthesis and key structural features make it an important intermediate for medicinal chemists and drug development professionals working on therapeutics targeting the Renin-Angiotensin System. While a complete public dataset of its spectral properties is not available, the information provided in this guide offers a solid foundation for its use in research and development.

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- To cite this document: BenchChem. [Technical Guide: Benzyl 5-hydroxypentanoate (CAS No. 134848-96-7)]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b121578#benzyl-5-hydroxypentanoate-cas-number-134848-96-7-details>

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